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molecular formula C7H13N B2460007 2-Cyclopropylpyrrolidine CAS No. 383127-10-4

2-Cyclopropylpyrrolidine

Cat. No. B2460007
M. Wt: 111.188
InChI Key: WOUSTBXLCUPLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697685B2

Procedure details

To 4,6-dichloro-2-pyrimidinamine (95 mg, 0.576 mmol) in CH3CN (5 mL) was added Et3N (0.25 mL, 1.75 mmol) followed by 2-cyclopropylpyrrolidine (74 mg, 0.50 mmol), and the reaction mixture was stirred for 4 hours at 80° C. The reaction was poured onto water (a precipitate was formed), and filtered. Flash chromatography SiO2 (gradient: EtOAc/hexanes) afforded the title compound (70 mg) as a white solid. LC-MS (ES) m/z=239, 241 [M+H]+.
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
74 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH2:9])[N:3]=1.CCN(CC)CC.[CH:17]1([CH:20]2[CH2:24][CH2:23][CH2:22][NH:21]2)[CH2:19][CH2:18]1>CC#N>[Cl:8][C:6]1[CH:7]=[C:2]([N:21]2[CH2:22][CH2:23][CH2:24][CH:20]2[CH:17]2[CH2:19][CH2:18]2)[N:3]=[C:4]([NH2:9])[N:5]=1

Inputs

Step One
Name
Quantity
95 mg
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)N
Name
Quantity
0.25 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
74 mg
Type
reactant
Smiles
C1(CC1)C1NCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 4 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was poured onto water (a precipitate
CUSTOM
Type
CUSTOM
Details
was formed), and
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)N1C(CCC1)C1CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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